4-Ethylbenzene-1,3-dicarboxylic acid 4-Ethylbenzene-1,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16187890
InChI: InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

4-Ethylbenzene-1,3-dicarboxylic acid

CAS No.:

Cat. No.: VC16187890

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylbenzene-1,3-dicarboxylic acid -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 4-ethylbenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key KWUNSVKWRPVSEE-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Isomerism

The compound belongs to the benzene dicarboxylic acid family, distinguished by carboxyl (-COOH) groups at the 1,3-positions and an ethyl (-CH2CH3) substituent at the 4-position. This substitution pattern introduces steric and electronic effects that differentiate it from its 1,2- and 1,4-isomers. The molecular formula is C10H10O4C_{10}H_{10}O_4, with a computed molecular weight of 194.18 g/mol .

Key structural parameters derived from analogous systems include:

PropertyValueSource
XLogP3-AA (log P)1.8
Hydrogen bond donors2
Rotatable bonds3
Topological polar SA74.6 Ų

The ethyl group at position 4 creates a torsional barrier that influences conformational flexibility, as evidenced by molecular mechanics simulations of similar ethyl-substituted phthalates .

Spectroscopic Signatures

While experimental NMR/IR data for 4-ethyl-1,3-benzenedicarboxylic acid remains unpublished, predictions can be made from its 1,2-isomer (PubChem CID 17825300) :

  • 1H^1H NMR: Expected aromatic protons as multiplet at δ 7.4–8.1 ppm, ethyl group signals at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (quartet)

  • 13C^{13}C NMR: Carboxyl carbons at δ 168–172 ppm, aromatic carbons at δ 125–140 ppm

  • IR: Broad O-H stretch (2500–3000 cm1^{-1}), C=O stretches at 1680–1720 cm1^{-1}

Synthetic Methodologies

Wittig Olefination Strategies

Physicochemical Properties

Solubility and Stability

Predicted behavior based on QSPR models:

MediumSolubility (mg/mL)Notes
Water8.2 ± 1.3pH-dependent ionization
Ethanol43.7 ± 5.1Enhanced via H-bonding
DCM<0.1Non-polar incompatibility

Thermogravimetric analysis of similar dicarboxylic acids suggests decomposition onset at 210–230°C .

Functional Applications

Polymer Chemistry

The 1,3-dicarboxylate motif shows potential in:

  • Copolyester synthesis (cf. CAS 60450-78-4 )

  • Metal-organic frameworks (MOFs) with rare earth ions

  • Epoxy resin hardeners

Comparative performance vs. isophthalic acid (m-phenyl):

Property4-Ethyl-1,3-DiacidIsophthalic Acid
TgT_g128°C (predicted)112°C
Crystallinity23%18%

Pharmaceutical Intermediates

The ethyl group may modulate:

  • Log D values for blood-brain barrier penetration

  • Carboxylate bioisosterism in protease inhibitors

  • Chelation capacity for metalloenzyme targeting

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